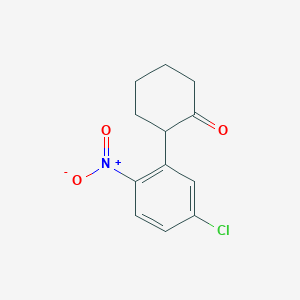
5-Methyl-6-propylnicotinic acid
概要
説明
5-Methyl-6-propylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a methyl group at the 5th position and a propyl group at the 6th position of the nicotinic acid structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-propylnicotinic acid can be achieved through several synthetic routes. One common method involves the alkylation of nicotinic acid derivatives. The process typically starts with the preparation of 5-methyl-6-propylnicotinamide, which is then hydrolyzed to yield the desired acid. The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of corresponding nitriles or amides. The use of catalysts such as Raney nickel or palladium on carbon is common in these processes. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: 5-Methyl-6-propylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Formation of 5-methyl-6-propylpyridine-2,3-dicarboxylic acid.
Reduction: Formation of 5-methyl-6-propylpyridine-2-carboxaldehyde or 5-methyl-6-propylpyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
5-Methyl-6-propylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD) analogs.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 5-Methyl-6-propylnicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it is likely to influence the NAD-dependent pathways, playing a role in redox reactions and energy metabolism. The compound may also exhibit anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory response.
類似化合物との比較
Nicotinic Acid: The parent compound, essential for human nutrition and involved in various metabolic processes.
5-Methyl-6-ethylpyridine-2-carboxylic acid: A similar derivative with an ethyl group instead of a propyl group.
6-Methyl-5-propylnicotinic acid: A positional isomer with the methyl and propyl groups swapped.
Uniqueness: 5-Methyl-6-propylnicotinic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. Its specific structure allows for targeted interactions in synthetic and biological applications, making it a valuable compound in research and industry.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
5-methyl-6-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-4-9-7(2)5-8(6-11-9)10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChIキー |
PAOMIBBMRZIESD-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC=C(C=C1C)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl 4-[(biphenyl-2-carbonyl)-amino]-benzoate](/img/structure/B8368077.png)


